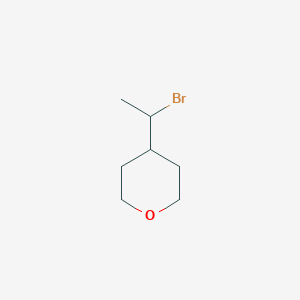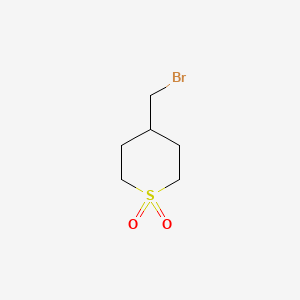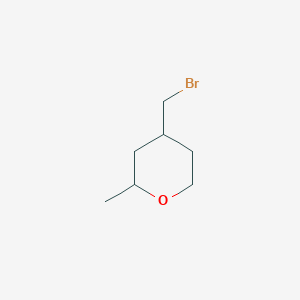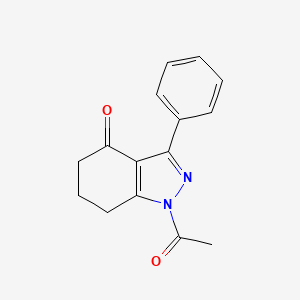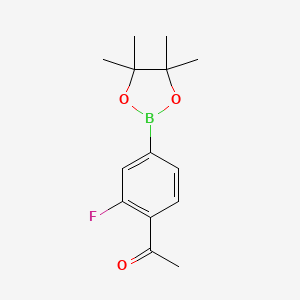
4-乙酰基-3-氟苯硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-3-fluorophenylboronic acid pinacol ester is an organic compound characterized by the presence of a boronic acid ester group, an acetyl group, and a fluorine atom attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It appears as a white or off-white solid and is soluble in organic solvents .
科学研究应用
4-Acetyl-3-fluorophenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-fluorophenylboronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 4-acetyl-3-fluorophenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Borylation: The brominated intermediate undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate. This step forms the boronic acid pinacol ester.
Industrial Production Methods
In an industrial setting, the production of 4-Acetyl-3-fluorophenylboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalyst Recycling: Implementing methods to recover and reuse palladium catalysts to reduce costs and environmental impact.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-Acetyl-3-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under basic or acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: Produced via nucleophilic substitution.
作用机制
The mechanism by which 4-Acetyl-3-fluorophenylboronic acid pinacol ester exerts its effects primarily involves its role in Suzuki-Miyaura coupling reactions:
Transmetalation: The boronic ester reacts with a palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl or vinyl halide, forming a palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
4-Fluorophenylboronic acid pinacol ester: Lacks the acetyl group, making it less versatile in certain synthetic applications.
4-Amino-3-fluorophenylboronic acid pinacol ester: Contains an amino group instead of an acetyl group, which alters its reactivity and applications.
Uniqueness
4-Acetyl-3-fluorophenylboronic acid pinacol ester is unique due to the presence of both an acetyl group and a fluorine atom, which provide distinct electronic and steric properties. These features enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSDVWJDRQRHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
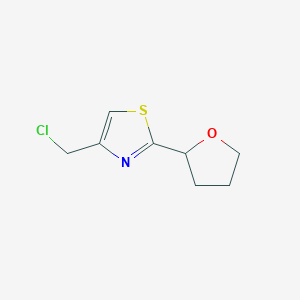
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
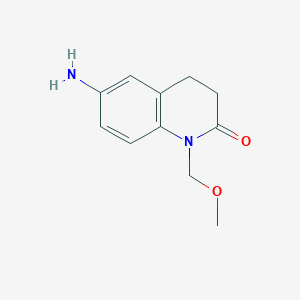
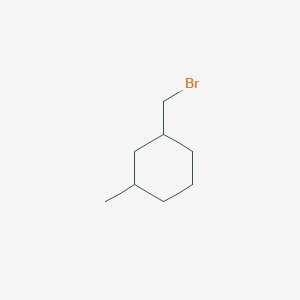
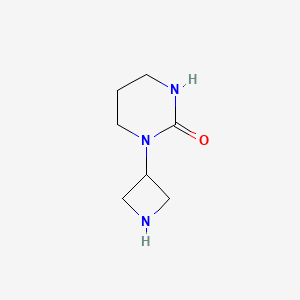
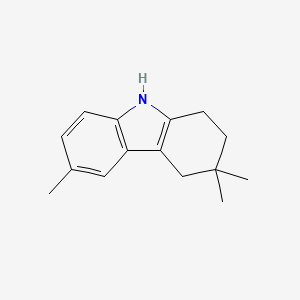
amine](/img/structure/B1376191.png)
![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)
